Triethoxy(3-thiocyanatopropyl)silane: A Comprehensive Technical Guide
Triethoxy(3-thiocyanatopropyl)silane: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of Triethoxy(3-thiocyanatopropyl)silane. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are interested in leveraging the unique characteristics of this versatile organosilane.
Core Molecular Profile
Triethoxy(3-thiocyanatopropyl)silane, identified by CAS number 34708-08-2, is a bifunctional organosilane featuring a reactive thiocyanate group and hydrolyzable ethoxy groups.[1][2] This dual functionality allows it to act as a molecular bridge between inorganic materials and organic polymers, making it a valuable coupling agent in a variety of applications.[3]
Key Identifiers and Physicochemical Properties
A summary of the essential identifiers and physical properties of Triethoxy(3-thiocyanatopropyl)silane is presented in the table below for quick reference.
| Property | Value |
| CAS Number | 34708-08-2[1] |
| Molecular Formula | C10H21NO3SSi[1] |
| Molecular Weight | 263.43 g/mol [1][4] |
| Appearance | Colorless to pale yellow liquid[2][4] |
| Boiling Point | 95 °C at 0.1 mmHg[3] |
| Density | 1.03 g/mL[1][4] |
| Refractive Index | 1.446[1][4] |
| Flash Point | 112 °C[1][4] |
| Water Solubility | Reacts slowly with water/moisture[1][3] |
| Synonyms | 3-Thiocyanatopropyltriethoxysilane, γ-Thiocyanatopropyltriethoxysilane, Si-264[1] |
Synthesis and Reactivity
The molecular architecture of Triethoxy(3-thiocyanatopropyl)silane is central to its functionality. Understanding its synthesis and the distinct reactivity of its functional groups is crucial for its effective application.
Dominant Synthesis Pathway
The most prevalent commercial synthesis of Triethoxy(3-thiocyanatopropyl)silane involves a two-step process.[5] The first step is the hydrosilylation of allyl chloride with triethoxysilane, typically catalyzed by a platinum-based catalyst, to form 3-chloropropyltriethoxysilane.[5] The subsequent step is a nucleophilic substitution reaction where the chloro group of 3-chloropropyltriethoxysilane is displaced by a thiocyanate group, commonly from potassium or sodium thiocyanate.[1][5]
Caption: Synthesis of Triethoxy(3-thiocyanatopropyl)silane.
Reactivity Profile
The reactivity of Triethoxy(3-thiocyanatopropyl)silane is governed by its two distinct functional moieties:
-
Triethoxysilyl Group: The ethoxy groups are susceptible to hydrolysis in the presence of water, forming reactive silanol groups (-Si-OH). These silanol groups can then condense with each other to form stable siloxane bonds (-Si-O-Si-) or react with hydroxyl groups on the surface of inorganic substrates like silica, glass, and metal oxides, leading to covalent bonding with the substrate.[2]
-
Thiocyanate Group: The thiocyanate (-SCN) functional group provides a site for interaction with organic polymers.[5] During processes like rubber vulcanization, this group can participate in reactions that form strong covalent links with the polymer matrix, particularly in unsaturated elastomers.[5] It can also serve as a precursor for other sulfur-containing functionalities.
Caption: Reactivity pathways of Triethoxy(3-thiocyanatopropyl)silane.
Core Applications and Methodologies
The unique bifunctional nature of Triethoxy(3-thiocyanatopropyl)silane makes it a versatile adhesion promoter and coupling agent in a range of industrial applications.
Reinforcement of Elastomers
A primary application of this silane is as a coupling agent in mineral-filled elastomers, such as natural rubber (NR) and styrene-butadiene rubber (SBR).[5] It significantly enhances the reinforcing properties of fillers like silica that contain silanol groups.[1]
Mechanism of Action:
-
The triethoxysilyl group of the silane hydrolyzes and bonds to the surface of the inorganic filler.[5]
-
The thiocyanatopropyl group then interacts and forms covalent bonds with the polymer chains during vulcanization.[5]
This dual action improves the dispersion of the filler within the rubber matrix and strengthens the interfacial adhesion, leading to enhanced mechanical properties such as tensile strength, tear strength, and abrasion resistance.[1][5] It can also reduce the viscosity of the rubber compound, improving its processability.[1][5]
Experimental Workflow: Surface Treatment of Silica Fillers
-
Preparation: Dry the silica filler at 110-120°C for 2 hours to remove adsorbed water.
-
Solution Preparation: Prepare a 1-2% (w/w) solution of Triethoxy(3-thiocyanatopropyl)silane in an ethanol/water (95/5 v/v) mixture.
-
Treatment: Add the dried silica to the silane solution and agitate for 15-30 minutes.
-
Drying: Filter the treated silica and dry at 110-120°C for 30-60 minutes to promote the condensation reaction between the silane and the silica surface.
-
Incorporation: The surface-modified silica can then be compounded with the desired elastomer.
Caption: Workflow for surface treatment of silica fillers.
Adhesion Promotion in Coatings and Sealants
In coatings, adhesives, and sealants, Triethoxy(3-thiocyanatopropyl)silane is used to improve adhesion to inorganic substrates.[2] The silane's ability to bond with both the substrate and the organic resin enhances the durability and longevity of the material.[2]
Complexing Agent for Noble Metals
The thiocyanate group can act as a ligand, forming coordination complexes with certain metal ions.[2] This property makes it a potential complexing agent for noble metals such as gold (Au), palladium (Pd), and platinum (Pt).[3] It has also been investigated as an adhesion promoter for gold surfaces.[3]
Safety and Handling
While some sources indicate that Triethoxy(3-thiocyanatopropyl)silane is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as harmful if swallowed and harmful to aquatic life with long-lasting effects.[6][7][8] It is prudent to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves, and a lab coat.[6]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere, as it is sensitive to moisture.[8][9]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
-
Hazardous Decomposition Products: May include hydrogen sulfide, carbon oxides, and nitrogen oxides.[6]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[6][7]
Conclusion
Triethoxy(3-thiocyanatopropyl)silane is a highly versatile organosilane with a unique combination of reactive groups. Its ability to couple inorganic fillers to organic polymers makes it an indispensable component in the rubber and composites industries for enhancing mechanical properties. Furthermore, its utility as an adhesion promoter and a complexing agent highlights its broader potential in advanced materials applications. A thorough understanding of its synthesis, reactivity, and handling is key to successfully leveraging its properties in research and development.
References
- Benchchem. (n.d.). Triethoxy(3-thiocyanatopropyl)silane | 34708-08-2.
- ChemicalBook. (2023). 3-Thiocyanatopropyltriethoxysilane | 34708-08-2.
- CymitQuimica. (n.d.). CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane.
- AK Scientific, Inc. (n.d.). 3-Isocyanatopropyltriethoxysilane Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2017, May 17). 3-Thiocyanatopropyltriethoxysilane Safety Data Sheet.
- XiXisys. (n.d.). Triethoxy(3-thiocyanatopropyl)silane Safety Data Sheet.
- TCI Deutschland GmbH. (n.d.). Triethoxy(3-thiocyanatopropyl)silane 34708-08-2.
- PubChem. (n.d.). Triethoxy(3-isocyanatopropyl)silane.
- CookeChem. (2022, July 8). Triethoxy(3-thiocyanatopropyl)silane, 95%, 34708-08-2.
- Gelest, Inc. (n.d.). 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%.
Sources
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- 4. Triethoxy(3-thiocyanatopropyl)silane , 95% , 34708-08-2 - CookeChem [cookechem.com]
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